REACTION_CXSMILES
|
[Na].[CH:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Br:9])[CH:3]=1.Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C.C(OCC)C>[Br:9][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:2][CH:3]=1 |^1:0|
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)Br
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are run into this solution over the course of 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
after washing with water
|
Type
|
CUSTOM
|
Details
|
with a potassium carbonate solution, and evaporating the solvent, 30.2 g of a white powder
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
After purification of this product
|
Type
|
CUSTOM
|
Details
|
by crystallisation from petroleum ether, 23 g of a white, water-insoluble powder
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(OCC(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |